molecular formula C15H8F4N2S B4025801 4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine

4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine

Cat. No.: B4025801
M. Wt: 324.30 g/mol
InChI Key: JCTACKFUJIRAKV-UHFFFAOYSA-N
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Description

4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of pentafluorophenyl derivatives with nitrile imines, followed by reduction with trichlorosilane . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like trichlorosilane.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trichlorosilane for reduction and various oxidizing agents for oxidation. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and thiazole ring play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, making it a valuable tool in both research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine stands out due to its combination of a thiazole ring and multiple fluorine atoms, which confer unique chemical and physical properties. These features make it particularly valuable for applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2S/c16-11-9(7-4-2-1-3-5-7)10(8-6-22-15(20)21-8)12(17)14(19)13(11)18/h1-6H,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTACKFUJIRAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(2,3,4,5-tetrafluoro-6-phenylphenyl)-1,3-thiazol-2-amine

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